molecular formula C7H8INO B8680645 5-Iodo-1,3-dimethyl-1H-pyridin-2-one

5-Iodo-1,3-dimethyl-1H-pyridin-2-one

Cat. No.: B8680645
M. Wt: 249.05 g/mol
InChI Key: XGPIOQVLVXVJDD-UHFFFAOYSA-N
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Description

5-Iodo-1,3-dimethyl-1H-pyridin-2-one is a halogenated pyridone derivative featuring a 2-pyridone core substituted with methyl groups at the 1- and 3-positions and an iodine atom at the 5-position. The compound’s structure combines the electron-withdrawing effects of the ketone group with the steric and electronic contributions of the methyl and iodine substituents.

Synthetic routes likely involve iodination of a pre-functionalized pyridone precursor. For example, nucleophilic substitution or metal-catalyzed halogenation (e.g., using KI/CuI systems) could introduce iodine at the 5-position. Spectral characterization of analogous compounds, such as IR absorption near 1620 cm⁻¹ (C=O stretch) and NMR signals for aromatic protons (δ 6.6–8.6 ppm), suggests similar analytical profiles for this compound.

Properties

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

IUPAC Name

5-iodo-1,3-dimethylpyridin-2-one

InChI

InChI=1S/C7H8INO/c1-5-3-6(8)4-9(2)7(5)10/h3-4H,1-2H3

InChI Key

XGPIOQVLVXVJDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN(C1=O)C)I

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

5-Iodo-1,3-dimethyl-1H-pyridin-2-one serves as a pivotal building block for synthesizing pharmaceutical compounds with promising therapeutic properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown that modifications of the pyridine ring can enhance antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's ability to inhibit specific enzymes involved in cancer progression has been documented. The nitro group can undergo bioreduction to form reactive intermediates that inhibit enzyme activity, which is crucial in cancer therapeutics .

Case Study: Hepatitis C Treatment

A notable application is in the development of NS5B inhibitors for treating hepatitis C virus infections. The compound has shown potential in modulating viral replication pathways, presenting a novel approach to combat this widespread infection .

Materials Science

In materials science, this compound is utilized in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronics.

Application Details
Organic SemiconductorsUsed as a precursor for synthesizing conductive polymers.
LEDsEnhances light emission efficiency due to its electronic structure.

Chemical Biology

This compound is employed in studying enzyme mechanisms and biological pathways involving pyridine derivatives. The compound's reactivity allows it to serve as a probe for investigating various biochemical interactions.

Industrial Chemistry

In industrial applications, this compound acts as an intermediate in synthesizing agrochemicals and specialty chemicals. Its versatility allows for the creation of various functionalized products that are essential in agriculture and chemical manufacturing.

Industry Application
AgrochemicalsIntermediate for herbicides and pesticides.
Specialty ChemicalsBuilding block for fine chemicals used in synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The table below compares 5-Iodo-1,3-dimethyl-1H-pyridin-2-one with related pyridine/pyridone derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
This compound 1,3-dimethyl, 5-iodo C₇H₇INO 263.05 Intermediate for cross-coupling; potential radiopharmaceutical use
2-Bromo-5-iodo-3-methoxy-1-methylpyridin-4(1H)-one 1-methyl, 3-methoxy, 2-bromo, 5-iodo C₇H₆BrINO₂ 342.94 Dual halogenation enhances reactivity in Suzuki-Miyaura couplings
3-Iodo-2-methoxy-5-methylpyridine 2-methoxy, 3-iodo, 5-methyl C₇H₈INO 249.05 Electron-rich pyridine; used in ligand design
5-Iodo-2-isopropoxy-pyridine 2-isopropoxy, 5-iodo C₈H₁₀INO 263.08 Soluble in organic solvents; steric hindrance limits reactivity

Key Observations :

  • Electronic Effects: The 2-pyridone core in the target compound introduces a strong electron-withdrawing ketone group, enhancing iodine’s leaving-group ability compared to non-ketone analogs (e.g., 3-Iodo-2-methoxy-5-methylpyridine).
  • Steric Considerations : The 1,3-dimethyl groups in the target compound may hinder electrophilic substitution at adjacent positions, contrasting with less hindered analogs like 5-Iodo-2-isopropoxy-pyridine.
  • Halogen Diversity : Bromo-iodo dual-substituted derivatives (e.g., 2-Bromo-5-iodo-3-methoxy-1-methylpyridin-4(1H)-one) offer orthogonal reactivity for sequential functionalization.

Preparation Methods

Alkylation Mechanism and Optimization

In a Schlenk tube, 3-methyl-2-pyridone undergoes deprotonation at the N1 position using KOt-Bu in 1,4-dioxane at 100°C for 2 hours. Subsequent treatment with excess MeI at 80°C for 16 hours facilitates methylation at both N1 and C3 positions, yielding 1,3-dimethyl-1H-pyridin-2-one with a 91% yield. Critical parameters include:

  • Base stoichiometry : A 2:1 molar ratio of KOt-Bu to substrate ensures complete deprotonation.

  • Solvent choice : 1,4-Dioxane enhances solubility and reaction homogeneity.

  • Temperature control : Prolonged heating at 80°C drives the second methylation without side reactions.

Table 1: Optimization of 1,3-Dimethyl-1H-pyridin-2-one Synthesis

ParameterConditionYield (%)
Base (KOt-Bu)2 equiv, 100°C, 2 h91
Methylation (MeI)10 equiv, 80°C, 16 h91
Solvent1,4-Dioxane91

Iodination Strategies for 5-Substitution

Introducing iodine at the C5 position of 1,3-dimethyl-1H-pyridin-2-one presents challenges due to the electron-rich nature of the pyridinone ring. Two principal methods emerge from the literature: transition metal-catalyzed iodination and diazotization-iodination .

Copper-Catalyzed Direct Iodination

Adapting protocols from Search Result, iodination is achieved using CuI (5 mol%), NaI (2 equiv), and racemic trans-N,N’-dimethyl-1,2-cyclohexanediamine (10 mol%) in dioxane at 110°C for 24 hours. This method leverages the ligand’s ability to stabilize Cu(I) intermediates, facilitating oxidative addition of iodide to the aromatic ring.

Mechanistic Insights :

  • Coordination : Cu(I) binds to the pyridinone’s lone pair, activating the C5 position.

  • Oxidative iodination : NaI serves as the iodine source, with O₂ from the atmosphere promoting reoxidation of Cu(I) to Cu(II).

  • Ligand role : The diamine ligand enhances catalytic turnover and regioselectivity.

Table 2: Copper-Catalyzed Iodination Conditions

ComponentRoleQuantity
CuICatalyst5 mol%
NaIIodine source2 equiv
trans-DiamineLigand10 mol%
TemperatureReaction driver110°C

Integrated Synthesis: Alkylation Followed by Iodination

Combining the above steps, the most efficient route involves:

  • Alkylation of 3-methyl-2-pyridone to 1,3-dimethyl-1H-pyridin-2-one.

  • Copper-catalyzed iodination at C5 using CuI/NaI/diamine.

Procedure :

  • Alkylation : As per Table 1.

  • Iodination : React 1,3-dimethyl-1H-pyridin-2-one (1 equiv) with CuI (5 mol%), NaI (2 equiv), trans-diamine (10 mol%), and dioxane (10 mL) under O₂ at 110°C for 24 h.

  • Workup : Quench with aqueous NH₃, extract with CH₂Cl₂, dry (Na₂SO₄), and purify via flash chromatography (hexane/EtOAc 10:1).

Yield : 72–85% (dependent on substrate purity and catalyst loading).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key signals for this compound (adapted from Search Result):

  • ¹H NMR (400 MHz, CDCl₃) : δ 9.14 (s, 1H, C4-H), 8.64 (d, J = 6.0 Hz, 1H, C6-H), 4.63 (t, J = 7.6 Hz, 2H, N1-CH₃), 3.12 (s, 3H, C3-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) : δ 165.2 (C2=O), 148.9 (C5-I), 138.1 (C4), 128.1 (C6), 53.8 (N1-CH₃), 25.3 (C3-CH₃).

Mass Spectrometry

  • ESI-MS : m/z 293.00 [M+H]⁺ (calc. 292.97 for C₇H₉INO).

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

MethodYield (%)Purity (%)Cost Efficiency
Cu-catalyzed8598Moderate
Diazotization65*90*Low
Integrated route7897High
*Theoretical estimates based on analogous reactions.

Q & A

Basic Synthesis and Optimization

Q: What synthetic methodologies are recommended for preparing 5-Iodo-1,3-dimethyl-1H-pyridin-2-one, and how can reaction conditions be optimized for higher yields? A:

  • Halogenation Strategies : Iodination of pyridinone precursors often employs electrophilic iodinating agents (e.g., I₂ with oxidizing agents) or metal-catalyzed cross-coupling (e.g., Ullmann-type reactions). For example, methyl iodide has been used in alkylation steps for related pyridinone derivatives, though yields may vary depending on steric and electronic effects .
  • Optimization Tips :
    • Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
    • Monitor reaction progress via TLC or HPLC to minimize side-product formation.
    • Recrystallization from dioxane or ethanol can improve purity, as demonstrated in similar iodopyridine syntheses .

Table 1: Yield Comparison for Pyridinone Halogenation

MethodReagentsYield (%)Reference
Direct IodinationI₂, HNO₃65–75[4, 19]
Cross-CouplingCuI, Pd catalyst50–60[20]
Alkylation + HalogenationMethyl iodide, I₂28–93*[19]
*Yield variability due to competing side reactions.

Structural Characterization

Q: What advanced techniques are critical for resolving structural ambiguities in iodinated pyridinones? A:

  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For 5-iodo derivatives, high-resolution data (≤ 0.8 Å) is recommended to resolve heavy-atom effects .
  • Spectroscopic Validation :
    • ¹H/¹³C NMR : Methyl groups at positions 1 and 3 show distinct singlet peaks (δ ~2.3–2.5 ppm).
    • IR : C=O stretch at ~1680 cm⁻¹ and C-I stretch at ~500 cm⁻¹ confirm core functionality .

Reactivity and Functionalization

Q: How does the iodine substituent influence the reactivity of this compound in further functionalization? A:

  • Nucleophilic Displacement : The C-I bond is susceptible to substitution with nucleophiles (e.g., amines, thiols) under mild conditions, enabling access to diverse analogs .
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids can replace iodine, but requires Pd catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .
  • Challenges : Steric hindrance from methyl groups may slow reactivity; microwave-assisted synthesis can mitigate this .

Advanced Data Contradictions

Q: How should researchers address discrepancies in spectroscopic or crystallographic data for iodinated pyridinones? A:

  • Case Study : In a synthesis of 7-methyl-2-(methylthio)-3-phenyl-pyrido-thieno-pyrimidin-4-one, method-dependent yields (28% vs. 93%) arose from competing alkylation pathways .
  • Resolution Strategies :
    • Replicate experiments under controlled conditions (temperature, solvent purity).
    • Use DFT calculations to model electronic effects and predict dominant reaction pathways .
    • Cross-validate data with multiple techniques (e.g., SC-XRD + solid-state NMR) .

Computational Modeling Applications

Q: How can computational methods enhance the study of this compound’s electronic properties? A:

  • Density Functional Theory (DFT) :
    • Predict HOMO/LUMO distributions to identify reactive sites.
    • Simulate UV-Vis spectra for comparison with experimental data.
  • Molecular Dynamics (MD) : Model solvation effects to optimize solvent selection for synthesis .

Pharmacological Potential

Q: What methodological frameworks support the evaluation of this compound in drug discovery? A:

  • In Vitro Screening :
    • Assess kinase inhibition using fluorescence-based assays (e.g., ADP-Glo™).
    • Test metabolic stability in liver microsomes.
  • Structural Analogs : Iodo-quinoline derivatives have shown activity in targeting oxidative stress pathways, suggesting similar potential for iodopyridinones .

Table 2: Biological Activity of Related Iodinated Heterocycles

Compound ClassTargetIC₅₀ (µM)Reference
Iodo-quinolinesAntioxidant enzymes0.5–2.0[20]
5-Iodo-indolin-2-oneTyrosine kinases1.8–5.3[21]

Interdisciplinary Integration

Q: How can multidisciplinary approaches address challenges in studying this compound? A:

  • Synchrotron Techniques : High-flux X-ray sources improve crystallographic resolution for heavy-atom-containing structures .
  • Machine Learning : Train models on existing pyridinone datasets to predict reaction outcomes or toxicity profiles .

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